

Geochemical conditions for natural Tobermorite formation

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An In-depth Technical Guide on the Geochemical Conditions for Natural **Tobermorite** Formation

Introduction to Tobermorite

Tobermorite is a rare, naturally occurring calcium silicate hydrate (C-S-H) mineral, first discovered in Scotland near Tobermory on the Isle of Mull.[1][2][3] Its chemical formula is typically represented as Ca₅Si₆O₁₇·5H₂O or Ca₅Si₆(O,OH)₁₈·5H₂O.[1][2] This mineral is of significant interest to researchers, particularly in materials science and cement chemistry, because it is a crystalline analogue to the poorly crystalline C-S-H gel that is the primary binding phase in hydrated Portland cement.[1][4] Understanding the conditions under which **tobermorite** forms in nature provides crucial insights for designing more durable and resilient cementitious materials, inspired by long-lasting ancient structures like Roman marine concrete, where an aluminum-substituted variant of **tobermorite** contributes to its exceptional longevity. [1][2]

Tobermorite is part of a supergroup of minerals that includes several polytypes, primarily distinguished by their basal spacing, such as 11 Å and 14 Å **tobermorite**.[2][5] It typically forms as white, pale pink, or brown fibrous aggregates, rosettes, or massive structures in specific geological settings.[1][2]

Geochemical Conditions for Natural Formation



Natural **tobermorite** formation is predominantly a result of low-temperature hydrothermal processes.[1] It occurs where calcium-rich rocks, such as limestones, are altered by silicabearing hydrothermal fluids.[1][6] Key environments include metamorphosed limestones, skarn deposits, and as fillings in vesicles and cavities within basaltic rocks.[1][2][6][7] The formation is a result of contact metamorphism and metasomatism.[1][6]

The stability and formation of **tobermorite** are governed by a specific range of geochemical parameters, including temperature, pressure, and the chemical composition of the host environment. While it is stable over a temperature range of approximately 80°C to 150°C, it can be synthesized at higher temperatures as a meta-stable solid.[8] Under saturated steam pressures, **tobermorite** can be unstable relative to xonotlite above 140°C, but at higher pressures (69 to 276 N/mm²), its decomposition temperature increases significantly to around 285°C.[9]

Table 1: Summary of Geochemical Conditions for **Tobermorite** Formation

Parameter	Natural Formation Conditions	Laboratory Synthesis Conditions
Temperature	80°C - 200°C[1]	120°C - 240°C[10][11][12]
Pressure	Saturated Steam Pressure to 276 N/mm ² [9]	Autogenous Saturated Steam Pressure[1][13]
рН	Alkaline Environment[14]	Highly Alkaline (NaOH solutions often used)[14][15]
Ca/Si Molar Ratio	~0.83[1][2]	0.83 - 1.2[10][12][13]
Geological Setting	Hydrothermal alteration of limestone, skarns, basalt cavities[1][2][6]	N/A

Chemical Composition and Structure

The ideal chemical formula for the endmember **tobermorite** is Ca₅Si₆O₁₇·5H₂O, which corresponds to a Calcium-to-Silicon (Ca/Si) molar ratio of 0.83.[1][2] The **tobermorite** supergroup allows for variations, including the substitution of aluminum for silicon in the



tetrahedral chains and variations in water content.[1][5][16] For instance, Al-rich **tobermorite** is a key component in ancient Roman concrete.[1][2]

Structurally, **tobermorite** is a layered silicate. Its structure consists of sheets of calcium oxide polyhedra sandwiched between single chains of silicate tetrahedra.[1][16] These layers are stacked, and the interlayer space contains water molecules and additional calcium ions, which determines the mineral's basal spacing (e.g., 11 Å or 14 Å).[1][16]

Table 2: Typical Oxide Composition of **Tobermorite**

Oxide	Weight Percent (%)	Reference
CaO	~34.3 - 38%	[1][6]
SiO ₂	~47.0 - 49%	[1][6]
H₂O	~12 - 12.8%	[1][6]
Al ₂ O ₃	~3.6% (in Al-substituted variants)	[6]

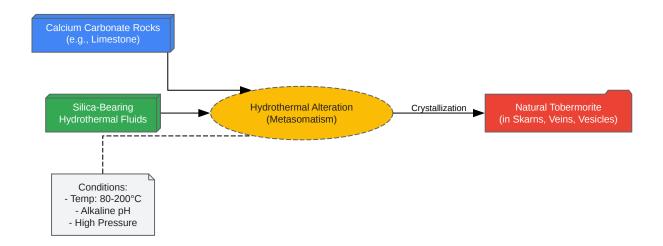
Formation Pathways and Mechanisms

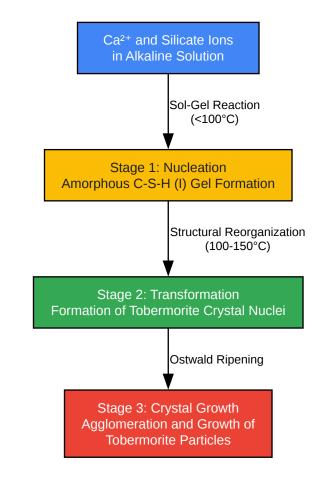
The formation of **tobermorite**, both naturally and synthetically, is not an instantaneous process but follows a sequence of transformations. It typically begins with the formation of a less ordered precursor, which then crystallizes into **tobermorite**.

Natural Formation Pathway

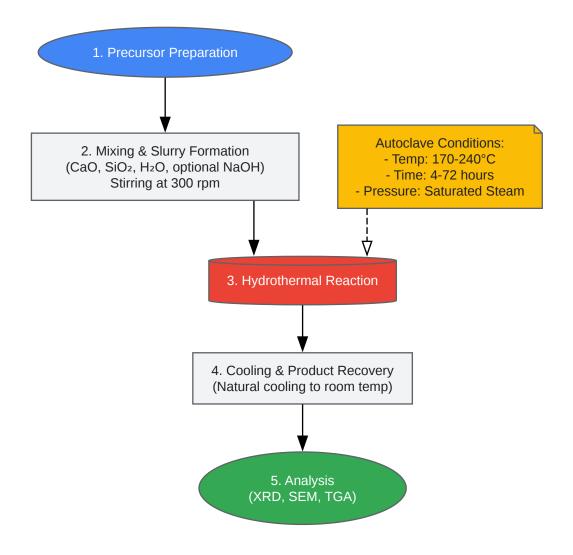
The geological formation of **tobermorite** involves the interaction of hot, silica-rich fluids with calcium carbonate rocks. This process mobilizes silica and facilitates its reaction with calcium under specific hydrothermal conditions.











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